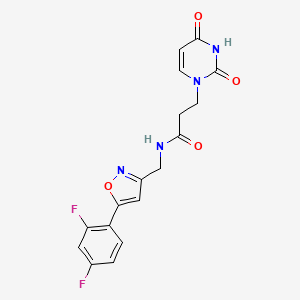

![molecular formula C20H20N2O3S B3016255 4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine CAS No. 872200-19-6](/img/structure/B3016255.png)

4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

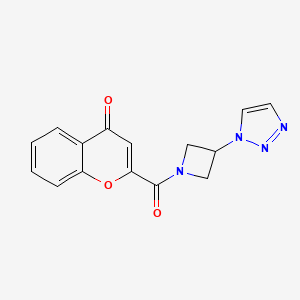

The compound “4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The morpholine ring is attached to a benzenesulfonyl group and a quinolinyl group, both of which can contribute to the compound’s biological activity .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related benzenesulfonamide derivatives has been reported, involving the use of carbonic anhydrase IX inhibition . Additionally, the synthesis of quinoline, a component of the compound, can be achieved via a nickel-catalyzed double dehydrogenative coupling .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The morpholine ring contributes to the three-dimensional structure of the molecule . The benzenesulfonyl and quinolinyl groups are aromatic and likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by various factors. For instance, pressure can affect the equilibrium of chemical reactions, leading to phase transitions . Also, the morpholine ring in the compound can undergo various reactions, including ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the morpholine ring could make the compound a base . The compound is likely to be a colorless, oily, hygroscopic, volatile liquid .Applications De Recherche Scientifique

Spectroscopy Studies

The compound has been used in spectroscopy studies, particularly in Raman spectroscopy . The structural and vibrational properties of the compound have been studied using multinuclear (1H and 13C) NMR, IR and Raman spectroscopy techniques at pressures up to 3.2 GPa . These studies can provide fundamental information about molecular conformation, normal mode behavior under different experimental conditions, intra- and intermolecular bonding, stability and phase transition as a function of temperature and pressure variations .

High-Pressure Studies

The compound has been subjected to high-pressure studies, with pressure measurements suggesting a conformational transition for values around 0.7, 1.7 and 2.5 GPa . High-pressure studies are interesting because they can change weak bonds, such as van der Waals interactions and hydrogen bonding, which are essential for the stability of the crystal structure .

Pharmaceutical Industry

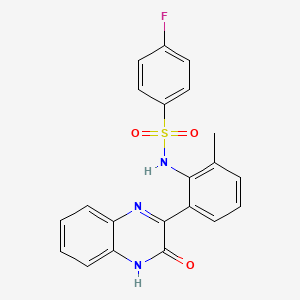

The vibrational and structural properties of the compound under high pressure are important parameters in the pharmaceutical industry because they can alter the medical properties of drugs . It is possible to produce polymorphic compounds with different physical and chemical properties under pressure conditions, which facilitates the design of products for various medical applications .

Biological Activities

The compound has been used in studies investigating its biological activities . For example, it has been used in studies investigating its neurotoxic potentials on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

Synthesis of New Drugs

The nitrogen-based hetero-aromatic ring structure of the compound represented a remarkable scaffold for the synthesis and development of many new promising drugs . More interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities .

Antioxidant and Antitumor Activities

The compound and its derivatives have shown antioxidant and antitumor activities . Reports indicated that oxidative stress increase affects different cellular components negatively . The compound forms under oxidative stress, making it a common biomarker for cells and tissue oxidative injury .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that morpholine derivatives, such as amorolfine, inhibit fungal enzymes d14 reductase and d7-d8 isomerase . This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound may interfere with sterol synthesis pathways in certain organisms .

Result of Action

Based on the mode of action, it can be inferred that the compound may lead to the disruption of normal cellular functions in certain organisms by interfering with sterol synthesis pathways .

Propriétés

IUPAC Name |

4-[3-(benzenesulfonyl)-6-methylquinolin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-15-7-8-18-17(13-15)20(22-9-11-25-12-10-22)19(14-21-18)26(23,24)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDATULSDUENAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3016176.png)

![N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide](/img/structure/B3016186.png)

![1-[2-(4-Chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one](/img/structure/B3016187.png)

![Ethyl 4-oxo-3-(4-(trifluoromethyl)phenyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3016192.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3016193.png)

![(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B3016194.png)

![Methyl 3-{[(4-acetylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3016195.png)